

# Application Note: LC-MS/MS Analysis of Eschweilenol C in Plant Extracts

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## Compound of Interest

Compound Name: *Eschweilenol C*

Cat. No.: *B1243880*

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## Introduction

**Eschweilenol C** is a C-glycosyl ellagitannin, a type of hydrolyzable tannin, first identified in the bark of *Eschweilera coriacea*.<sup>[1]</sup> This polyphenolic compound has garnered interest within the scientific community due to its potential biological activities, including antifungal, anti-inflammatory, and antioxidant properties.<sup>[2][3][4]</sup> An aqueous fraction rich in **Eschweilenol C**, derived from *Terminalia fagifolia*, has demonstrated the ability to inhibit the NF-κB signaling pathway in lipopolysaccharide-induced microglial cells, suggesting its potential in neuroinflammation models.<sup>[2][4]</sup> Given its therapeutic potential, a robust and sensitive analytical method is crucial for the accurate identification and quantification of **Eschweilenol C** in various plant matrices.

This application note details a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of **Eschweilenol C** in plant extracts. The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, suitable for researchers in natural product chemistry, pharmacology, and drug development.

## Chemical Properties of Eschweilenol C

- Molecular Formula:  $C_{20}H_{16}O_{12}$ <sup>[5]</sup>
- Molecular Weight: 448.3 g/mol <sup>[3][5]</sup>

- CAS Number: 211371-02-7[3][4][5]
- Class: Phenols, Ellagitannins[3]
- Synonyms: 4-(alpha-Rhamnopyranosyl)ellagic acid, Ellagic acid deoxyhexoside[4][5]

## Experimental Protocols

### 1. Sample Preparation: Solid-Phase Extraction (SPE) of Plant Material

This protocol is designed to enrich polyphenolic compounds, including **Eschweilenol C**, from a crude plant extract, and remove interfering substances.

- Materials:
  - Lyophilized and ground plant material (e.g., bark, leaves).
  - 80% Methanol (HPLC grade).
  - Solid-Phase Extraction (SPE) C18 cartridges.
  - Methanol (HPLC grade).
  - Deionized water.
  - Vortex mixer, Centrifuge, Nitrogen evaporator.
- Protocol:
  - Extraction: Accurately weigh 1 g of the ground plant material. Add 20 mL of 80% methanol and sonicate for 30 minutes at 35-40°C.[6]
  - Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes. Collect the supernatant.
  - Re-extraction: Repeat the extraction process on the pellet with another 20 mL of 80% methanol to ensure complete extraction. Combine the supernatants.
  - Drying: Evaporate the combined supernatants to dryness under a stream of nitrogen.

- Reconstitution: Reconstitute the dried extract in 5 mL of deionized water.
- SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
- Sample Loading: Load the reconstituted extract onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 10 mL of deionized water to remove highly polar impurities.
- Elution: Elute the phenolic fraction, including **Eschweilenol C**, with 10 mL of methanol.
- Final Preparation: Evaporate the methanolic eluate to dryness under nitrogen and reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis.

## 2. LC-MS/MS Analysis

- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or Q-TOF mass spectrometer.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Liquid Chromatography Conditions:
  - Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8  $\mu$ m).[\[10\]](#)
  - Mobile Phase A: 0.1% Formic Acid in Water.[\[7\]](#)
  - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[\[7\]](#)
  - Flow Rate: 0.3 mL/min.[\[10\]](#)
  - Injection Volume: 5  $\mu$ L.[\[7\]](#)[\[11\]](#)
  - Column Temperature: 40°C.[\[7\]](#)[\[10\]](#)
  - Gradient Elution:
    - 0-2 min: 5% B
    - 2-15 min: 5% to 40% B

- 15-18 min: 40% to 95% B
- 18-20 min: 95% B
- 20-21 min: 95% to 5% B
- 21-25 min: 5% B (Re-equilibration)
- Mass Spectrometry Conditions:
  - Ionization Mode: Electrospray Ionization (ESI), Positive and Negative modes should be tested for optimal sensitivity. ESI(+) has been shown to be effective.[7]
  - Capillary Voltage: 3.5 kV.[9]
  - Desolvation Temperature: 300°C.[9]
  - Nebulizer Gas Flow: 10 L/min.[9]
  - Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

## Data Presentation

Table 1: MRM Transitions and Mass Spectrometric Parameters for **Eschweilenol C**.

Compound Name	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)	Ionization Mode
Eschweilenol C	449.071	303.013	150	25	ESI (+)

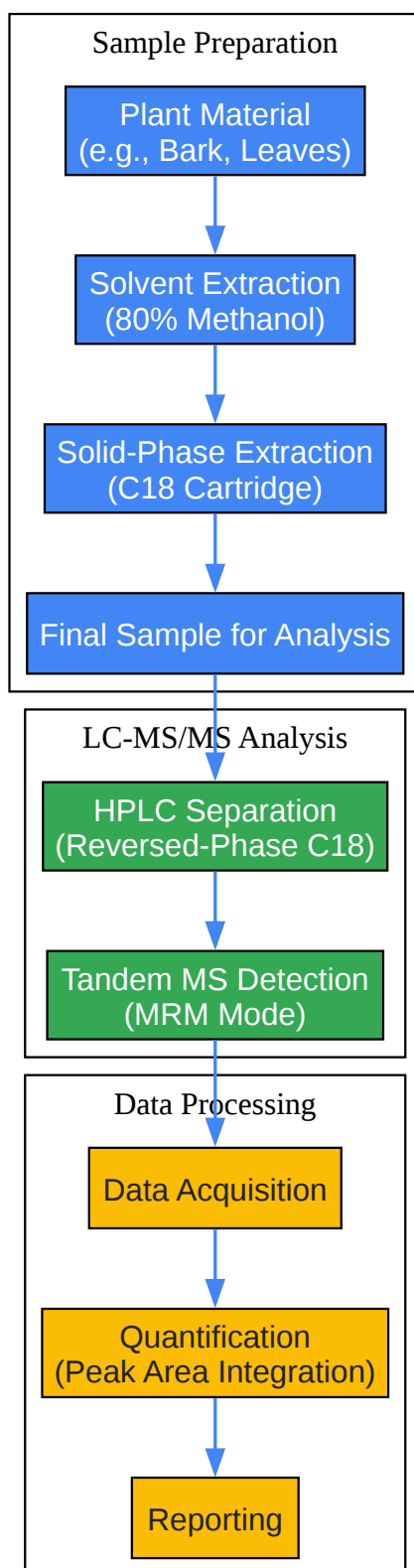
The precursor ion  $[M+H]^+$  for **Eschweilenol C** is m/z 449.071, and a characteristic fragment ion corresponding to the ellagic acid aglycone is observed at m/z 303.013, resulting from the loss of the deoxyhexose (rhamnose) moiety (146.058 Da).[7]

Table 2: Hypothetical Quantitative Data of **Eschweilenol C** in Different Plant Extracts.

This table presents example data for illustrative purposes. Actual concentrations will vary based on the plant species, extraction efficiency, and other factors.

Plant Extract Source	Retention Time (min)	Concentration (µg/g of dry weight)	Standard Deviation (±)
Eschweilera coriacea Bark	12.5	1250.7	55.2
Terminalia fagifolia Bark	12.6	875.4	41.8
Myrciaria dubia Fruit	12.5	320.1	15.9

## Visualizations



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Caption: Workflow for LC-MS/MS analysis of **Eschweilenol C**.

Caption: Postulated inhibition of the NF- $\kappa$ B pathway by **Eschweilenol C**.

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